molecular formula C13H17NO3 B14472774 Ethyl 4-(4-methylanilino)-3-oxobutanoate CAS No. 67460-60-0

Ethyl 4-(4-methylanilino)-3-oxobutanoate

Cat. No.: B14472774
CAS No.: 67460-60-0
M. Wt: 235.28 g/mol
InChI Key: VRANVHXYYPDEGK-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methylanilino)-3-oxobutanoate is an organic compound that belongs to the class of anilines It is characterized by the presence of an ethyl ester group, a 4-methylanilino group, and a 3-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methylanilino)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 4-methylaniline under acidic or basic conditions. The reaction proceeds through the formation of an intermediate enamine, which subsequently undergoes cyclization to yield the desired product. Common reagents used in this synthesis include ethyl acetoacetate, 4-methylaniline, and a suitable acid or base catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methylanilino)-3-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted aromatic compounds .

Scientific Research Applications

Ethyl 4-(4-methylanilino)-3-oxobutanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methylanilino)-3-oxobutanoate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Ethyl 4-(4-methylanilino)-3-oxobutanoate can be compared with other similar compounds, such as:

    Ethyl 4-(4-aminophenyl)-3-oxobutanoate: Similar structure but with an amino group instead of a methylanilino group.

    Ethyl 4-(4-nitrophenyl)-3-oxobutanoate: Contains a nitro group instead of a methylanilino group.

    Ethyl 4-(4-chlorophenyl)-3-oxobutanoate: Contains a chloro group instead of a methylanilino group .

These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different substituents on the aromatic ring.

Properties

CAS No.

67460-60-0

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 4-(4-methylanilino)-3-oxobutanoate

InChI

InChI=1S/C13H17NO3/c1-3-17-13(16)8-12(15)9-14-11-6-4-10(2)5-7-11/h4-7,14H,3,8-9H2,1-2H3

InChI Key

VRANVHXYYPDEGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CNC1=CC=C(C=C1)C

Origin of Product

United States

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